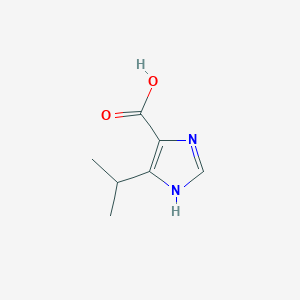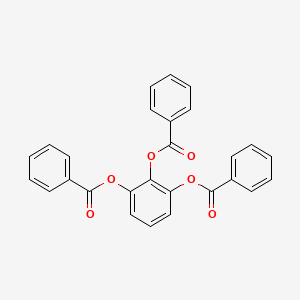
7-(Allyloxy)-2,2-dimethylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Allyloxy)-2,2-dimethylchroman-4-one is a chemical compound belonging to the chroman-4-one family. Chroman-4-ones are known for their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chroman-4-one core.
Substitution: Substitution reactions, particularly at the allyloxy group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antioxidant properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .
Comparaison Avec Des Composés Similaires
Chroman-4-one: The parent compound with similar biological activities.
Coumarin: Another oxygen-containing heterocycle with diverse applications.
Flavonoids: A class of compounds with antioxidant properties.
Uniqueness: 7-(Allyloxy)-2,2-dimethylchroman-4-one stands out due to its unique allyloxy group, which can undergo various chemical modifications, enhancing its versatility in scientific research and industrial applications .
Propriétés
Numéro CAS |
100883-69-0 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3 |
Clé InChI |
VNGUHTNKUKMDLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine](/img/structure/B8789469.png)










